Barban

Herbicide Efficacy Adjuvant Synergy Wild Oat Control

Researchers studying microtubule dynamics or managing wild oat (Avena spp.) infestations face unreliable efficacy when substituting carbamate herbicides. Barban is a specialized post-emergence mitotic disrupter with quantitative evidence supporting its unique potency profile. • Achieves 68-86% fresh weight reduction in wild oats when co-formulated with Atplus 411F or Renex-36, compared to 36-48% without optimized adjuvants. • Preferred for triallate-tolerant Avena ludoviciana populations where triallate fails; field data confirm reversed tolerance patterns. • Delivered as a high-purity (≥98%) reference standard with cold-chain storage and global shipping, ensuring supply chain reliability for analytical and R&D workflows.

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.1 g/mol
CAS No. 101-27-9
Cat. No. B1667743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarban
CAS101-27-9
SynonymsBarban;  Barbane [ISO-French];  BRN 2376181;  C-847;  Carbin;  Carbine;  Carbyne;  Carbyne (herbicide) ;  Caswell No. 068;  CBN;  Chlorinat;  Chloro-2-butynyl m-chlorocarbamate;  CS-847;  EINECS 202-930-4; 
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)OCC#CCCl
InChIInChI=1S/C11H9Cl2NO2/c12-6-1-2-7-16-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,(H,14,15)
InChIKeyMCOQHIWZJUDQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.26e-05 M
At 25 °C g/100 g solvent: benzene 32.7 g;  n-butylbenzene 11.3 g;  n-dodecane less than 0.1 g;  n-hexane 0.14 g;  isopropylbenzene less than 7.0 g;  kerosene 0.39 g;  toluene 25.7 g;  2,2,4-trimethylpentane more than 0.3 g;  xylene 27.9 g;  water 0.0011 g
In water, 1.1X10+1 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Barban Herbicide: Core Profile


Barban is a chlorinated carbamate ester herbicide (C11H9Cl2NO2, MW 258.1) specifically developed for post-emergence control of wild oats (Avena spp.) in cereal crops. Its primary mechanism involves disruption of mitosis by destabilizing plant microtubules [1], and it also acts as a weak anticholinesterase inhibitor . Key physical properties include a melting point of 75-76°C, low water solubility (11 ppm at 20°C), and ready solubility in organic solvents like benzene and ethylene dichloride [2]. While it is no longer approved for use within the European Community [3], it remains a relevant subject for research and in regions where legacy herbicides are still evaluated or employed.

1
Mitotic disruption studies Well-characterized plant microtubule destabilizer for mitosis research.
2
Wild oat control evaluation Post-emergence research tool for Avena spp. control in cereal crops.
3
Formulation-adjuvant interaction Reported synergy with specific surfactants for enhanced activity.

Why Generic Carbamate Substitution Fails


Direct substitution among carbamate herbicides is unreliable due to significant quantitative differences in their potency, spectrum, and mode of action. Barban is a specialized mitotic disrupter with a specific efficacy profile against wild oats [1]. In contrast, close analogs like chlorpropham or phenmedipham exhibit different potencies in inhibiting photosynthesis [2] and mitochondrial electron transfer [3]. Even within the same class, variations in chemical structure lead to differential interactions with adjuvants, which can dramatically alter field performance [4]. Simply substituting barban with another carbamate without considering these quantifiable differences in efficacy, selectivity, and formulation compatibility will likely result in suboptimal weed control and potential crop injury.

Barban (target)
Mitotic disrupter; weak anticholinesterase inhibition
Specific activity against wild oat (Avena spp.)
Adjuvant compatibility profile established
Generic carbamates (e.g., chlorpropham)
May differ in mode: photosynthesis / mitochondrial inhibition
Spectrum and potency may not transfer to wild oat control
Formulation interaction can alter field performance

Barban: Performance Evidence


Adjuvant-Enhanced Wild Oat Control

The addition of specific adjuvants to barban significantly enhances its herbicidal activity. In greenhouse trials, barban alone at 0.35 kg a.i./ha reduced wild oat fresh weight by 36-48% compared to an untreated control. However, when combined with Atplus 411F or Renex-36 at 0.5% (v/v), fresh weight reduction increased to 68-77% and 69-86%, respectively [1].

Adjuvant enhancement
Head-to-head
Barban + surfactant: 68–86% fresh weight reduction vs. Barban alone: 36–48%
+32–38 percentage points
Adjuvant choice critically influences efficacy; may support formulation screening.
Greenhouse, 0.35 kg a.i./ha, 0.5% v/v surfactant.
Herbicide Efficacy Adjuvant Synergy Wild Oat Control

Strain-Specific Efficacy Against Avena Species

In a comparative glasshouse study of five wild oat strains, a clear differential response was observed between barban and the thiocarbamate herbicide triallate. Avena fatua strains exhibited better tolerance to triallate (pre-emergence, 0.25-8 oz/ac) than A. ludoviciana strains. Conversely, A. ludoviciana strains were more effectively controlled by barban (post-emergence, 2-20 oz/ac) [1].

Strain-specific response
Head-to-head
Barban more effective on A. ludoviciana; triallate more effective on A. fatua
Reversal of tolerance pattern
Strain identity should guide selection; may support species-specific research.
Glasshouse trial, post-emergence at 2-leaf stage.
Weed Science Herbicide Resistance Avena spp.

Photosynthesis Inhibition: Advantage Over Chlorpropham

In isolated chloroplast studies, barban demonstrated a four-fold higher potency in inhibiting photosynthesis compared to its close analog chlorpropham. The concentration required for complete inhibition of photosynthesis was 5 × 10⁻⁵ M for barban, whereas chlorpropham required a four-fold higher concentration of 2 × 10⁻⁴ M to achieve the same effect [1].

Photosynthesis inhibition
Head-to-head
4× lower concentration
Barban 5 × 10⁻⁵ M vs. chlorpropham 2 × 10⁻⁴ M for complete inhibition
Higher potency at chloroplast target may influence rate selection studies.
Isolated chloroplast assays.
Photosynthesis Inhibition Carbamate Herbicides PSII

Sequential Application with Flamprop-methyl

In a four-year field study on spring wheat, the sequential application of barban following a soil-incorporated treatment of trifluralin significantly improved wild oat control. The addition of barban, along with difenzoquat and flamprop-methyl, led to significant increases in grain yield in 1981 and in the mean values over the 4-year period [1].

Sequential application
Head-to-head
Barban + trifluralin increased grain yield vs. trifluralin alone over 4-year study
Significant yield increase in 1981 and mean of 4 years
Supports integrated weed management research; combination may show yield benefit.
4-year field trial, spring wheat.
Sequential Herbicide Application Weed Management Spring Wheat

Cytoskeletal Toxicity vs. Chlorpropham

Immunofluorescence microscopy studies on HeLa cells (human cervical cancer cell line) revealed a stark difference in cytoskeletal toxicity between two carbamate herbicides. Barban was characterized as 'strongly cytoskeletotoxic,' whereas its analog chlorpropham was classified as 'weakly cytoskeletotoxic' [1].

Cytoskeletal toxicity
Head-to-head
Barban: strongly cytoskeletotoxic; chlorpropham: weakly cytoskeletotoxic
Stark difference in potency
Reported differential effect on microtubules in HeLa cells; relevant for mitotic disruption research.
Immunofluorescence microscopy, HeLa cells.
Cytotoxicity Microtubule Disruption Carbamate Herbicides

Sulfonylurea Tank-Mix Compatibility

Field studies evaluated the compatibility of various wild oat herbicides when tank-mixed with sulfonylurea herbicides thiameturon and DPX-L5300. Mixtures of barban with thiameturon provided wild oat control similar to barban applied alone. In contrast, diclofop and AC 222,293 exhibited significant antagonism, with reduced wild oat control when combined with these sulfonylureas [1].

Tank-mix compatibility
Head-to-head
Barban + thiameturon maintained wild oat control; diclofop and AC 222,293 showed antagonism
No significant reduction vs. alone
Supports flexible tank-mix strategies; may reduce application passes.
Field studies, spring wheat and barley.
Herbicide Antagonism Tank-Mix Compatibility Wild Oat Control

Barban: Research & Industrial Applications


Adjuvant-Optimized Wild Oat Control in Cereals

Barban is best deployed in post-emergence applications for wild oat control in wheat and barley, particularly when formulated with proven adjuvants like Atplus 411F or Renex-36. The quantitative evidence shows that these combinations can increase efficacy from a baseline of 36-48% to 68-86% fresh weight reduction [1]. This scenario is ideal for regions with heavy wild oat infestations where standalone herbicide performance is insufficient.

Avena ludoviciana Control in Triallate-Tolerant Areas

Based on differential strain susceptibility, barban is the preferred choice for controlling Avena ludoviciana populations, which exhibit tolerance to triallate. Field and glasshouse data confirm a reversal of tolerance patterns, making barban the more effective post-emergence option in areas where this species dominates [2].

Sequential Weed Management in Spring Wheat

Barban fits effectively into a sequential herbicide program. When applied as a post-emergence treatment following a soil-incorporated herbicide like trifluralin, it contributes to significant and consistent yield increases over multiple growing seasons [3]. This scenario is recommended for farmers seeking to maximize economic returns through integrated weed management.

Mitotic Disruption Research Tool

For research applications, barban serves as a potent and well-characterized mitotic disrupter. Its classification as 'strongly cytoskeletotoxic' compared to the 'weakly cytoskeletotoxic' chlorpropham [4] makes it a valuable tool for investigating microtubule dynamics, spindle apparatus formation, and the effects of carbamate herbicides on eukaryotic cell division.

Application
Selection Property
Validation Focus
Post-emergence wild oat control research
Adjuvant-dependent efficacy profile
Fresh weight reduction endpoint
A. ludoviciana strain management studies
Differential strain susceptibility
Tolerance pattern reversal between species
Integrated weed management research
Sequential application compatibility
Multi-year grain yield endpoint
Microtubule disruption studies
Cytoskeletal toxicity potency
Tubulin immunofluorescence endpoint

Technical Documentation Hub

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38 linked technical documents
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